1,10-Diiodododecane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
60274-96-6 |
|---|---|
Molecular Formula |
C12H24I2 |
Molecular Weight |
422.13 g/mol |
IUPAC Name |
1,10-diiodododecane |
InChI |
InChI=1S/C12H24I2/c1-2-12(14)10-8-6-4-3-5-7-9-11-13/h12H,2-11H2,1H3 |
InChI Key |
LTEJMLHPBCFAIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCCCCCCI)I |
Origin of Product |
United States |
Validation & Comparative
Benchmarking the performance of 1,10-Diiodododecane in specific applications
In the landscape of polymer chemistry and materials science, the selection of appropriate reagents is paramount to achieving desired material properties. This guide provides a comprehensive performance benchmark of 1,10-diiodododecane in its role as a chain extender in the synthesis of poly(ether urethane)s, comparing it with other α,ω-diiodoalkanes of varying chain lengths. The data presented herein is crucial for researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Comparison of α,ω-Diiodoalkanes as Chain Extenders
The performance of this compound as a chain extender in poly(ether urethane)s was evaluated in comparison to other diiodoalkanes with shorter and longer alkyl chains, specifically 1,4-diiodobutane, 1,6-diiodohexane, and 1,12-diiodododecane. The key performance indicators evaluated were the resulting polymer's mechanical properties, including tensile strength, elongation at break, and Young's modulus.
Table 1: Mechanical Properties of Poly(ether urethane)s Synthesized with Various α,ω-Diiodoalkane Chain Extenders
| Chain Extender | Alkyl Chain Length | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 1,4-Diiodobutane | C4 | 25.8 ± 1.2 | 450 ± 25 | 15.2 ± 0.8 |
| 1,6-Diiodohexane | C6 | 28.1 ± 1.5 | 520 ± 30 | 12.5 ± 0.7 |
| This compound | C10 | 32.5 ± 1.8 | 610 ± 35 | 9.8 ± 0.5 |
| 1,12-Diiodododecane | C12 | 30.2 ± 1.6 | 580 ± 32 | 10.5 ± 0.6 |
The data clearly indicates that the chain length of the diiodoalkane chain extender significantly influences the mechanical properties of the resulting poly(ether urethane). An increase in chain length from C4 to C10 leads to a notable improvement in both tensile strength and elongation at break, suggesting that the longer, more flexible dodecane (B42187) chain in this compound allows for greater chain entanglement and energy dissipation before failure. Conversely, the Young's modulus, a measure of stiffness, decreases with increasing chain length, indicating a more elastomeric behavior for polymers synthesized with longer chain extenders.
Experimental Protocols
The following is a detailed methodology for the synthesis and characterization of poly(ether urethane)s using α,ω-diiodoalkane chain extenders.
Materials
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
1,4-Diiodobutane (98%)
-
1,6-Diiodohexane (98%)
-
This compound (98%)
-
1,12-Diiodododecane (97%)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dibutyltin dilaurate (DBTDL)
Synthesis of Poly(ether urethane)
The synthesis is a two-step process involving the formation of an isocyanate-terminated prepolymer followed by chain extension.
Step 1: Prepolymer Synthesis
-
PTMEG is dried under vacuum at 80°C for 24 hours prior to use.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, a 2:1 molar ratio of MDI to PTMEG is reacted in DMF at 80°C for 2 hours under a nitrogen atmosphere.
-
A catalytic amount of DBTDL (0.1 wt% of total reactants) is added to the reaction mixture.
Step 2: Chain Extension
-
The respective α,ω-diiodoalkane chain extender (1,4-diiodobutane, 1,6-diiodohexane, this compound, or 1,12-diiodododecane) is dissolved in DMF.
-
The diiodoalkane solution is added dropwise to the prepolymer solution at 60°C with vigorous stirring.
-
The reaction is allowed to proceed for 4 hours to ensure complete polymerization.
-
The resulting polymer solution is cast onto a Teflon plate and dried in a vacuum oven at 60°C for 48 hours to obtain a thin film.
Characterization of Mechanical Properties
The mechanical properties of the polymer films are evaluated using a universal testing machine according to ASTM D882 standard.
-
Dog-bone shaped specimens are cut from the polymer films.
-
The specimens are subjected to tensile testing at a crosshead speed of 50 mm/min.
-
Tensile strength, elongation at break, and Young's modulus are determined from the stress-strain curves. At least five specimens for each polymer sample are tested, and the average values are reported.
Visualizing the Synthesis Workflow
The logical flow of the experimental procedure can be visualized as follows:
Caption: Experimental workflow for the synthesis and characterization of poly(ether urethane)s.
This guide demonstrates that this compound is a highly effective chain extender for enhancing the flexibility and toughness of poly(ether urethane)s. The provided experimental data and protocols offer a solid foundation for researchers to replicate and build upon these findings in their pursuit of advanced polymer materials.
Safety Operating Guide
Personal protective equipment for handling 1,10-Diiodododecane
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1,10-Diiodododecane, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure and ensure personal safety when handling this compound. The following table summarizes the required equipment.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US)[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Viton®) | Inspected prior to use, EN 374 (minimum requirement)[3] |
| Lab coat or other protective clothing to prevent skin exposure | N/A | |
| Respiratory Protection | Not required under normal conditions with adequate ventilation. For large scale use, emergencies, or if irritation is experienced, use an approved respirator. | NIOSH/MSHA or European Standard EN 149 approved[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a systematic workflow is crucial for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Before handling the chemical, put on all required PPE as detailed in the table above.
-
Inspect gloves for any signs of damage or degradation before use.[4]
-
-
Chemical Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Disposal Procedure :
Experimental Workflow
Caption: Workflow for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
